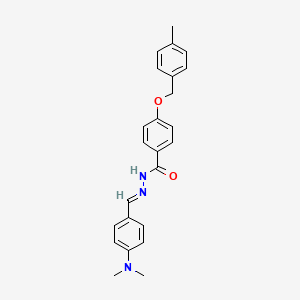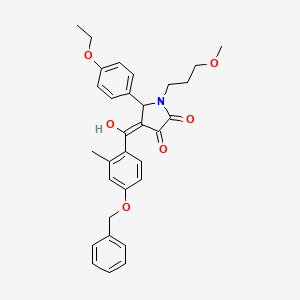
2-Methoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Metoxi-4-(2-(fenilacetil)carbohidrazonoil)fenil 2-clorobenzoato es un complejo compuesto orgánico con la fórmula molecular C23H19ClN2O4 y un peso molecular de 422.872 g/mol . Este compuesto es conocido por su estructura química única, que incluye un grupo metoxi, un grupo fenilacetil y un grupo clorobenzoato. Se utiliza a menudo en la investigación de descubrimiento temprano debido a sus raras y únicas propiedades químicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Metoxi-4-(2-(fenilacetil)carbohidrazonoil)fenil 2-clorobenzoato generalmente implica múltiples pasos. Un método común implica la reacción de 2-metoxi-4-nitrofenil 2-clorobenzoato con hidrazida de ácido fenilacético bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o carbonato de potasio, y un solvente como etanol o metanol .
Métodos de producción industrial
El enfoque general implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener rendimientos más altos y garantizar la pureza mediante técnicas como la recristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Metoxi-4-(2-(fenilacetil)carbohidrazonoil)fenil 2-clorobenzoato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Metóxido de sodio en metanol o terc-butóxido de potasio en terc-butanol.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El 2-Metoxi-4-(2-(fenilacetil)carbohidrazonoil)fenil 2-clorobenzoato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como material de partida para la síntesis de moléculas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el descubrimiento y desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción del 2-Metoxi-4-(2-(fenilacetil)carbohidrazonoil)fenil 2-clorobenzoato no se comprende completamente. Se cree que interactúa con dianas moleculares específicas, como enzimas o receptores, a través de sus grupos funcionales. Los grupos metoxi y fenilacetil pueden desempeñar un papel en la unión a estas dianas, mientras que el grupo clorobenzoato podría estar involucrado en la estabilidad y reactividad generales del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
2-Metoxi-4-(2-(fenilacetil)carbohidrazonoil)fenil 3-fenilacrilato: Estructura similar pero con un grupo fenilacrilato en lugar de un grupo clorobenzoato.
2-Metoxi-4-(2-(fenoxiacetil)carbohidrazonoil)fenil 2-clorobenzoato: Estructura similar pero con un grupo fenoxiacetil en lugar de un grupo fenilacetil.
Unicidad
El 2-Metoxi-4-(2-(fenilacetil)carbohidrazonoil)fenil 2-clorobenzoato es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
341973-66-8 |
|---|---|
Fórmula molecular |
C23H19ClN2O4 |
Peso molecular |
422.9 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H19ClN2O4/c1-29-21-13-17(15-25-26-22(27)14-16-7-3-2-4-8-16)11-12-20(21)30-23(28)18-9-5-6-10-19(18)24/h2-13,15H,14H2,1H3,(H,26,27)/b25-15+ |
Clave InChI |
JJYJBOWFJUNSKR-MFKUBSTISA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl |
SMILES canónico |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12014835.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12014854.png)
![[3-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12014856.png)

![(5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014866.png)
![(3Z)-5-bromo-3-(4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B12014867.png)



![5-(3-Isopropoxyphenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12014878.png)
![2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B12014884.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12014888.png)
